Resorcinol bis(diphenyl phosphate)

Descripción general

Descripción

Resorcinol bis(diphenyl phosphate) (RDP) is an organophosphorus compound widely used as a flame retardant in various materials, particularly in electric and electronic equipment. It is known for its effectiveness in enhancing fire resistance and is commonly found in plastics and dust collected around electronic devices .

Synthesis Analysis

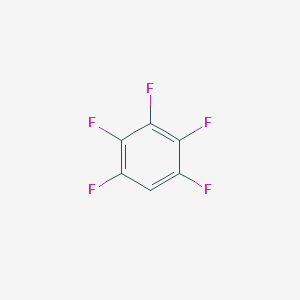

The synthesis of RDP involves the reaction of phosphorus oxytrichloride with resorcinol and phenol. The process parameters, such as molar ratios, reaction time, and the use of catalysts, are critical in determining the yield and quality of the product. Optimal conditions have been identified to minimize the content of triphenyl phosphate (TPP) impurities and allow for the recycling of unreacted phosphorus oxytrichloride .

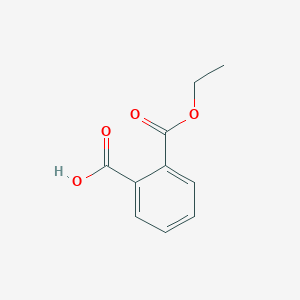

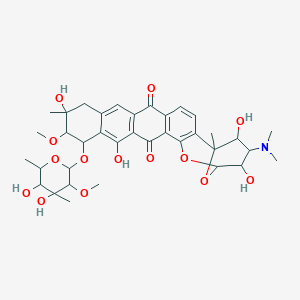

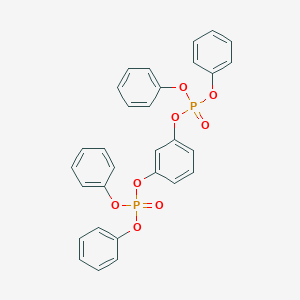

Molecular Structure Analysis

RDP's molecular structure consists of a resorcinol core with two diphenyl phosphate groups attached. This structure is crucial for its flame-retardant properties, as it facilitates the formation of a char layer upon combustion, which helps to insulate the material and slow down the burning process .

Chemical Reactions Analysis

Upon heating, RDP undergoes thermal degradation, which is initiated by an elimination reaction that generates reactive monomers and arynes. These intermediates can further react through condensations, transesterifications, and elimination reactions to form various products, including volatile triphenyl phosphate, oligomeric aryl/acid polyphosphates, and non-volatile polyphosphoric acid. These reactions contribute to the flame-retardant properties of RDP by enabling it to act in both the vapor phase and the condensed phase .

Physical and Chemical Properties Analysis

RDP exhibits properties that make it suitable for use as a flame retardant. It has been shown to accumulate in the condensed phase during combustion, particularly in the charred layer of burning specimens, suggesting a mechanism involving a Fries-type rearrangement and trans-esterification with phenolic groups formed during the thermal decomposition of materials like polycarbonate . The presence of RDP in a polycarbonate/acrylonitrile–butadiene–styrene (PC/ABS) blend has been found to influence the thermal decomposition behavior and combustion performance of the material, with various co-additives enhancing its efficiency .

Aplicaciones Científicas De Investigación

Flame Retardant in Thermoplastics and Polyurethanes

Resorcinol bis(diphenyl phosphate) (RDP) is primarily used as a non-halogen flame-retardant additive in thermoplastic resins and polyurethanes. Its high thermal stability and low volatility, especially at high processing temperatures, make it a suitable choice for various applications. It has shown effectiveness in modifying PPO and polycarbonate/ABS blends, enhancing their flame-retardant properties (Bright, Dashevsky, Moy, & Williams, 1997).

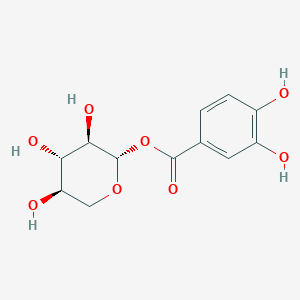

In Vitro Human Metabolism Study

While this is not directly about its application, it's worth noting a study on RDP's in vitro human metabolism, which is relevant for assessing its safety in various applications. This study looked into the metabolism of RDP using human liver microsomes and human liver cytosol, identifying various mono- and dihydroxy-metabolites (Ballesteros-Gómez, Van den Eede, & Covaci, 2015).

Use in Lithium-Ion Batteries

A novel application of RDP is in lithium-ion batteries as an electrolyte additive. It not only acts as a flame retardant but also offers overcharge protection by being electro-polymerized at specific voltages. This dual functionality enhances the safety and stability of lithium-ion batteries (Feng & Lu, 2013).

Flame Retardancy in Cotton Fabrics

RDP has been successfully used to treat cotton fabrics for flame retardancy. The application of RDP, in conjunction with a bridging agent like urea-formalin resin, enhances the flame retardancy of cotton fabrics without significantly altering their physical properties (Jang et al., 2021).

Thermal Degradation and Flame Retardancy Mechanism

Research on the thermal degradation of RDP has revealed insights into its flame retardancy mechanism. The degradation process involves a series of reactions leading to the formation of non-volatile polyphosphoric acid, contributing to its effectiveness as a flame retardant (Liu & Yao, 2018).

Application in High Resilience Polyurethane Foam

RDP has been applied as a flame retardant in high resilience polyurethane foam. Its high thermal stability is particularly beneficial in applications requiring high processing temperatures. This study explored its use both as a single flame retardant and in synergy with other materials like exfoliated graphite (Zhao Yi, 2007).

Safety And Hazards

Direcciones Futuras

RDP is an emerging organophosphorus flame retardant and alternative to triphenyl phosphate (TPHP), which is a widespread environmental pollutant . The neurotoxicity of RDP has attracted much attention, as RDP exhibits a similar structure to TPHP, a neurotoxin . Therefore, more research is needed to understand the toxicities and health risks associated with RDP .

Propiedades

IUPAC Name |

(3-diphenoxyphosphoryloxyphenyl) diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O8P2/c31-39(33-25-14-5-1-6-15-25,34-26-16-7-2-8-17-26)37-29-22-13-23-30(24-29)38-40(32,35-27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWICEWMBIBPFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069197 | |

| Record name | Tetraphenyl m-phenylene bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Resorcinol bis(diphenyl phosphate) | |

CAS RN |

57583-54-7 | |

| Record name | Resorcinol bis(diphenyl phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57583-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenyl m-phenylene bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenyl m-phenylene bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

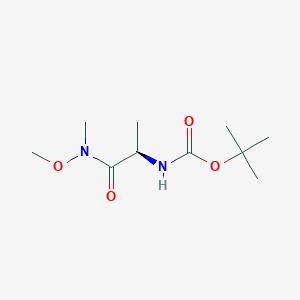

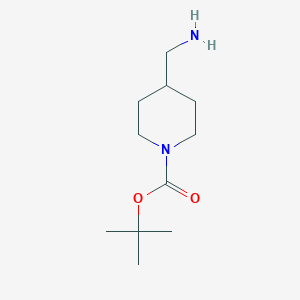

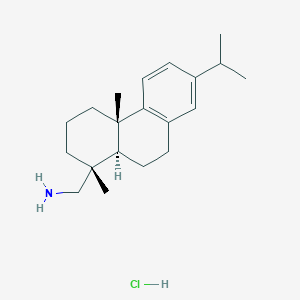

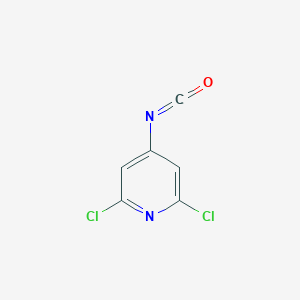

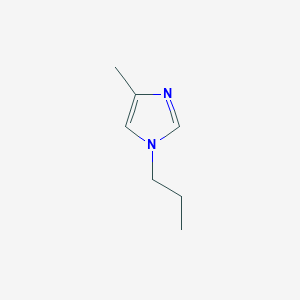

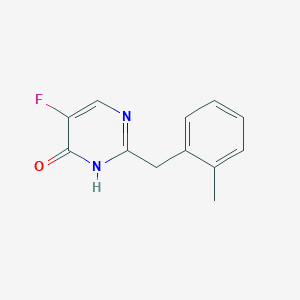

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.